4-Isopropylimidazole
Overview
Description
4-Isopropylimidazole is a heterocyclic organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is a derivative of imidazole, a five-membered planar ring that exists in two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms . A crystal chemical analysis is performed of the structures of some imidazole derivatives capable of polymorphic transformations .Chemical Reactions Analysis
Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . More specific physical and chemical properties of 4-Isopropylimidazole are not available in the retrieved papers.Scientific Research Applications
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some of the fields and applications:
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Medicine and Pharmacology
- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
- They also act as enzyme inhibitors .
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Agriculture
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Synthetic Chemistry and Industry
- Imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions .
- They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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Green Chemistry and Organometallic Catalysis
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Functional Materials
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Optical Applications
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Biological Activities
- Imidazole derivatives are known to have a wide range of biological activities . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .
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Therapeutic Agents
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Green Chemistry and Organometallic Catalysis
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Synthetic Efficiency
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Regiocontrolled Synthesis
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Functional Molecules
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Water Treatment
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Photovoltaics
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Catalysis
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Material Science
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Synthetic Organic Chemistry
- Imidazole derivatives are used in synthetic organic chemistry as building blocks for the synthesis of complex organic molecules . They are involved in various reactions, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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Pharmaceuticals and Agrochemicals
- Imidazole derivatives find applications in the development of pharmaceuticals and agrochemicals . They are used in the synthesis of drugs with various therapeutic properties, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Safety And Hazards
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review enlightens the landscape of the discovery and development of imidazole- and benzimidazole-based drugs with an emphasis on structure activity relationship features (SAR), medicinal chemistry, and their mechanism of action .
properties
IUPAC Name |
5-propan-2-yl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMGNHBDCADKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457842 | |
Record name | 4-ISOPROPYLIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylimidazole | |
CAS RN |
58650-48-9 | |
Record name | 4-ISOPROPYLIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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